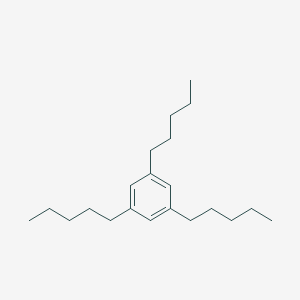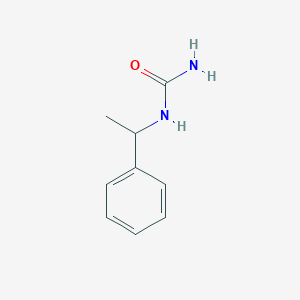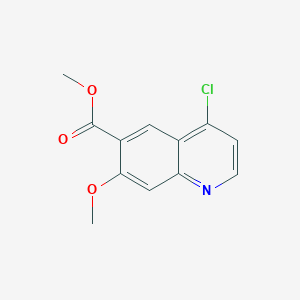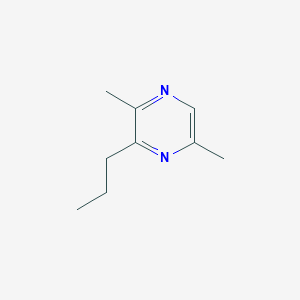
3,9-Dimethylxanthine
Vue d'ensemble
Description
3,9-Dimethylxanthine is a type of methylxanthine, a class of compounds that includes caffeine, theobromine, and theophylline . Methylxanthines are natural and synthetic compounds found in many foods, drinks, pharmaceuticals, and cosmetics . They can be metabolized by certain kinds of bacteria and fungi .
Synthesis Analysis
The synthesis of 3,9-Dimethylxanthine can be achieved through the biodegradation of theobromine by Aspergillus sydowii PT-2 . This process involves N-demethylation and oxidation . The production of 3-methylxanthine, a demethylated metabolite of theobromine, was observed in the liquid culture of A. sydowii PT-2 .
Molecular Structure Analysis
The IUPAC name for 3,9-Dimethylxanthine is 3,9-dimethylpurine-2,6-dione . The InChI Key is HEOWZFHIJSYJIC-UHFFFAOYSA-N .
Chemical Reactions Analysis
The electrochemical oxidation of 3,9-dimethylxanthine at a stationary pyrolytic graphite electrode reveals that electron-releasing methyl groups at positions 3 and 9 completely alter the oxidation mechanism .
Applications De Recherche Scientifique
Neuroprotective Agent
3,9-Dimethylxanthine: has been studied for its neuroprotective properties. It is known to have beneficial effects in neurodegenerative diseases such as Parkinson’s disease. The compound acts by antagonizing adenosine receptors and inhibiting monoamine oxidase B (MAO-B), which are mechanisms that can protect neuronal cells from damage .
Respiratory System Modulation
This compound is also explored for its effects on the respiratory system. It can act as a bronchodilator and has potential applications in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). Its mechanism involves the relaxation of smooth muscle cells in the respiratory tract .
Cardiovascular Effects
In cardiovascular research, 3,9-Dimethylxanthine is of interest due to its ability to influence heart rate and blood pressure. It can be used to study the cardiac effects of xanthine derivatives and their potential therapeutic applications in cardiovascular diseases .
Diuretic Activity
The diuretic properties of 3,9-Dimethylxanthine make it a candidate for research into kidney function and fluid balance. It can help in understanding the regulation of diuresis and its implications for conditions like hypertension and edema .
Anti-inflammatory and Analgesic
Research into the anti-inflammatory and analgesic effects of 3,9-Dimethylxanthine is significant for the development of new pain management drugs. Its ability to reduce inflammation and alleviate pain could lead to novel treatments for chronic inflammatory conditions .
Metabolic Effects
The metabolic effects of 3,9-Dimethylxanthine are being investigated for their potential in treating metabolic disorders. This includes research into its impact on glucose regulation and its use as an anti-diabetic agent .
Antimicrobial Activity
Studies have also looked into the antimicrobial properties of 3,9-Dimethylxanthine . Its efficacy against various bacterial and fungal pathogens is of interest for the development of new antimicrobial drugs .
Cosmetic Industry Applications
In the cosmetic industry, 3,9-Dimethylxanthine is valued for its antioxidant properties. It is used in formulations to protect the skin from oxidative stress and may also have anti-aging benefits .
Mécanisme D'action
Target of Action
3,9-Dimethylxanthine, also known as Theophylline, primarily targets the adenosine receptors and phosphodiesterase enzymes . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction . Phosphodiesterase enzymes are involved in the breakdown of cyclic AMP, a molecule that plays a significant role in many biological processes .
Mode of Action
3,9-Dimethylxanthine acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to an increase in cyclic AMP levels . As an adenosine receptor blocker, it prevents adenosine from binding to its receptors, thereby inhibiting the actions of adenosine .
Biochemical Pathways
The compound affects the adenosine signaling pathway and the cyclic AMP pathway . By blocking adenosine receptors, it inhibits the actions of adenosine, which can have various downstream effects depending on the specific cell type and the specific adenosine receptor involved . By inhibiting phosphodiesterase and thereby increasing cyclic AMP levels, it can affect various processes regulated by cyclic AMP .
Pharmacokinetics
The pharmacokinetics of 3,9-Dimethylxanthine involve its absorption, distribution, metabolism, and excretion (ADME). It is extensively metabolized by the liver, with less than 2% of the administered compound excreted unchanged in human urine . Its elimination can be affected by various factors, including age, gender, pregnancy, obesity, diseases, smoking, and drug interactions .
Result of Action
The action of 3,9-Dimethylxanthine results in bronchial dilation , smooth muscle relaxation , and central nervous system stimulation . These effects make it useful in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Action Environment
The action, efficacy, and stability of 3,9-Dimethylxanthine can be influenced by various environmental factors. For example, factors like pH can affect its electrochemical oxidation . Additionally, factors like diet and lifestyle can influence its pharmacokinetics and pharmacodynamics .
Orientations Futures
Methylxanthines, including 3,9-Dimethylxanthine, have potential therapeutic applications. For example, they have been suggested as potential therapeutic agents for glioblastoma . Additionally, the modulation of the dipole potential of model lipid membranes with phytochemicals, including xanthine derivatives, is a topic of ongoing research .
Propriétés
IUPAC Name |
3,9-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-3-8-4-5(12)9-7(13)11(2)6(4)10/h3H,1-2H3,(H,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOWZFHIJSYJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N(C(=O)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166410 | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-Dimethylxanthine | |
CAS RN |
15837-08-8 | |
| Record name | 3,9-Dimethylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15837-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,9-Dimethylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015837088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,9-dihydro-3,9-dimethyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 3,9-dimethylxanthine and how does it relate to its classification as a purine derivative?
A: 3,9-Dimethylxanthine is a purine derivative, meaning its core structure consists of a pyrimidine ring fused to an imidazole ring. As the name suggests, it has two methyl groups attached to the purine core at positions 3 and 9. []
Q2: How does the presence of methyl groups at positions 3 and 9 in 3,9-dimethylxanthine influence its chemical reactivity compared to unsubstituted xanthine?
A: The methyl groups in 3,9-dimethylxanthine, being electron-donating groups, significantly influence its reactivity. For instance, they impact the electrochemical oxidation mechanism compared to unsubstituted xanthine. [] In reactions with nucleophiles, the methyl groups can hinder or alter the reaction pathway. For example, while 8-bromoxanthine readily undergoes nucleophilic substitution with amines, the corresponding reactions with 8-bromo-3,9-dimethylxanthine require harsher conditions and can lead to rearrangements. []
Q3: How do the tautomeric forms of 3,9-dimethylxanthine compare to those of other methylated xanthines?
A: NMR studies indicate that in aqueous solution, 3,9-dimethylxanthine predominantly exists in a tautomeric form where the N(7) hydrogen is present. This contrasts with xanthines possessing an unsubstituted imidazole ring, which primarily exist as the N(7)H tautomers. Additionally, the steric hindrance from the two methyl groups in 3,9-dimethylxanthine leads to a downfield shift of both methyl signals in NMR spectra. []
Q4: Can 3,9-dimethylxanthine bind to polyadenylic acid (poly(A)) like some other xanthine derivatives?
A: Unlike some other xanthine derivatives like 3-methylxanthine, 3,9-dimethylxanthine does not exhibit significant interaction with poly(A). This suggests that the specific position of methyl groups on the xanthine ring plays a crucial role in determining binding affinity with polynucleotides. []
Q5: What synthetic routes are available for the preparation of 3,9-dimethylxanthine and its derivatives?
A: 3,9-Dimethylxanthine and its derivatives can be synthesized through various routes. One approach involves using 1-methyl-6-chlorouracil as a starting material, followed by a series of nucleophilic reactions, nitrosation, reduction, formylation, and finally, dehydrocyclization. [, ] Another method involves the dehydrocyclization of 5-arylamido-1-methyl-6-methylaminouracils. []
Q6: Are there any reported biological activities associated with 3,9-dimethylxanthine?
A: While 3,9-dimethylxanthine itself hasn't been extensively studied for its biological activities, research indicates that it can enhance the effects of forskolin, an activator of adenylyl cyclase, in glucose-stimulated beta cells. This suggests a potential role in modulating intracellular signaling pathways. []
Q7: What analytical techniques are typically employed for the characterization and quantification of 3,9-dimethylxanthine?
A: NMR spectroscopy plays a crucial role in identifying and characterizing 3,9-dimethylxanthine, especially in differentiating it from other methylated xanthine derivatives. [] Additionally, techniques like UV spectroscopy are helpful in studying its ionization processes. [] Electrochemical methods, particularly those involving pyrolytic graphite electrodes, are valuable for investigating the oxidation behavior of 3,9-dimethylxanthine. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



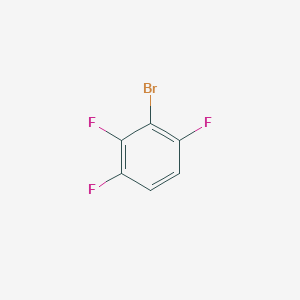


![3-O-ethyl 5-O-[2-[(2-hydroxybenzoyl)amino]ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108453.png)



